molecular formula C13H12O3 B12982417 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde

5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde

Cat. No.: B12982417
M. Wt: 216.23 g/mol
InChI Key: BKNLPUUVSGCACZ-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a 2,5-dimethylphenoxy group and an aldehyde functional group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde typically involves the reaction of 2,5-dimethylphenol with furan-2-carbaldehyde under specific conditions. One common method is the Williamson ether synthesis, where 2,5-dimethylphenol is reacted with furan-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde is primarily related to its functional groups. The aldehyde group can form covalent bonds with nucleophiles, making it reactive in various chemical and biological processes. The phenoxy group can participate in aromatic interactions, influencing the compound’s binding affinity to molecular targets. These interactions can modulate specific pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde is unique due to the presence of the 2,5-dimethylphenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals .

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

5-(2,5-dimethylphenoxy)furan-2-carbaldehyde

InChI

InChI=1S/C13H12O3/c1-9-3-4-10(2)12(7-9)16-13-6-5-11(8-14)15-13/h3-8H,1-2H3

InChI Key

BKNLPUUVSGCACZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=CC=C(O2)C=O

Origin of Product

United States

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